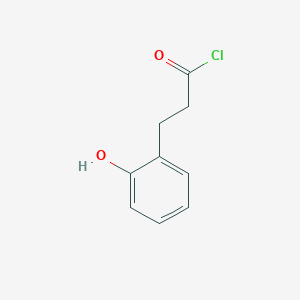
2-(Dimethylamino)-N'-((5-methylfuran-2-yl)methylene)acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Dimethylamino)-N’-((5-methylfuran-2-yl)methylene)acetohydrazide is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. This compound is characterized by the presence of a dimethylamino group, a furan ring, and a hydrazide moiety, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)-N’-((5-methylfuran-2-yl)methylene)acetohydrazide typically involves the condensation of 2-(dimethylamino)acetohydrazide with 5-methylfurfural. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage between the hydrazide and the aldehyde group of 5-methylfurfural.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Dimethylamino)-N’-((5-methylfuran-2-yl)methylene)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, which may reduce the hydrazone linkage or other reducible groups in the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group or other substituents can be replaced by different nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles such as halides, amines, or thiols under appropriate reaction conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the furan ring or the hydrazone linkage, while reduction may produce reduced forms of the hydrazone or other functional groups.
Applications De Recherche Scientifique
2-(Dimethylamino)-N’-((5-methylfuran-2-yl)methylene)acetohydrazide has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Medicine: The compound may be explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: It can be utilized in the synthesis of specialty chemicals, agrochemicals, and other industrial products.
Mécanisme D'action
The mechanism of action of 2-(Dimethylamino)-N’-((5-methylfuran-2-yl)methylene)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound’s hydrazone linkage and dimethylamino group may enable it to bind to enzymes or receptors, modulating their activity. Additionally, the furan ring may participate in various biochemical interactions, contributing to the compound’s overall biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-[(Dimethylamino)methyl]-2-furanmethanol: This compound shares the dimethylamino and furan moieties but differs in its overall structure and functional groups.
(E)-1-(2-(2-(4(dimethylamino)benzylidene)hydrazinyl)-4-methylthiazol-5-yl)ethanone: Another compound with a hydrazone linkage and dimethylamino group, but with a different core structure.
Uniqueness
2-(Dimethylamino)-N’-((5-methylfuran-2-yl)methylene)acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for versatile modifications and interactions, making it a valuable compound in various fields of research.
Propriétés
Formule moléculaire |
C10H15N3O2 |
|---|---|
Poids moléculaire |
209.24 g/mol |
Nom IUPAC |
2-(dimethylamino)-N-[(E)-(5-methylfuran-2-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C10H15N3O2/c1-8-4-5-9(15-8)6-11-12-10(14)7-13(2)3/h4-6H,7H2,1-3H3,(H,12,14)/b11-6+ |
Clé InChI |
NVBIDKVWHUVFTE-IZZDOVSWSA-N |
SMILES isomérique |
CC1=CC=C(O1)/C=N/NC(=O)CN(C)C |
SMILES canonique |
CC1=CC=C(O1)C=NNC(=O)CN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


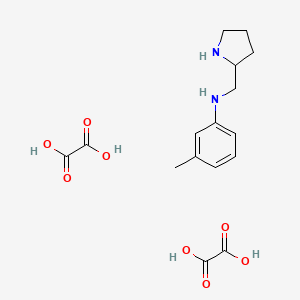
![[1]benzofuro[6,5-e][1]benzofuran-2,8-dicarboxylic acid](/img/structure/B12860542.png)
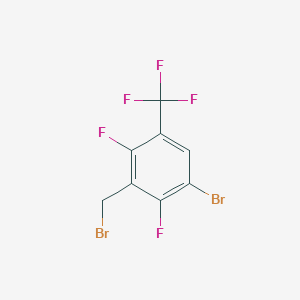

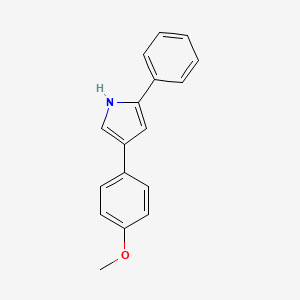
![2-(Difluoromethyl)-4-fluorobenzo[d]oxazole](/img/structure/B12860574.png)
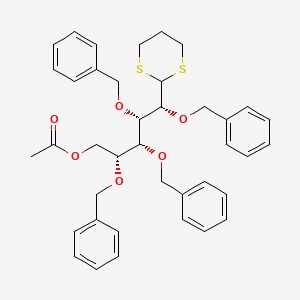



![7-[2-[2,5-Dimethyl-1-(thiophen-2-ylmethyl)pyrrol-3-yl]-2-oxoethoxy]chromen-2-one](/img/structure/B12860600.png)
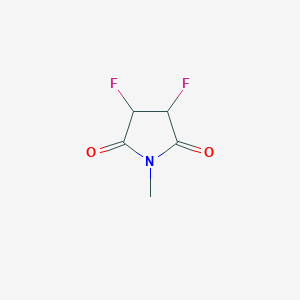
![2-(1,2,3,5,6,7-Hexahydropyrido[3,2,1-ij]quinolin-9-yl)ethanamine](/img/structure/B12860609.png)
